N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide
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Overview
Description
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide is a complex organic compound known for its unique chemical structure and properties. It contains a trifluoromethyl group, a pyridinyl ring, and a piperazino group, making it a valuable compound in various scientific research fields.
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .
Pharmacokinetics
The compound would be metabolized by enzymes in the liver and other tissues, and the metabolites would likely be excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information about its targets and mode of action. It is likely that the compound could induce changes in cellular function or signaling pathways, depending on its specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or inhibit its action, depending on the nature of these molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide typically involves multiple steps, including the formation of the trifluoromethyl-pyridinyl intermediate, followed by the introduction of the piperazino group and the sulfonylation of the phenyl ring. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-pyridinyl)piperazino]sulfonylphenylacetamide
- N-[4-(trifluoromethyl)pyridinyl]piperazino]sulfonylphenylacetamide
Uniqueness
N-[4-({4-[5-(trifluoromethyl)-2-pyridinyl]piperazino}sulfonyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c1-13(26)23-15-3-5-16(6-4-15)29(27,28)25-10-8-24(9-11-25)17-7-2-14(12-22-17)18(19,20)21/h2-7,12H,8-11H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLVBSQYYLSXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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